Ethyl [(butan-2-yl)carbamoyl]formate
Description
Ethyl [(butan-2-yl)carbamoyl]formate (IUPAC name: ethyl 2-oxo-2-(butan-2-ylamino)acetate) is a carbamate ester derivative characterized by a branched alkyl chain (butan-2-yl) attached to the carbamoyl group.
Properties
IUPAC Name |
ethyl 2-(butan-2-ylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-6(3)9-7(10)8(11)12-5-2/h6H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVXBFJAHRWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(butan-2-yl)carbamoyl]formate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, offering mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic systems. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(butan-2-yl)carbamoyl]formate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethyl [(butan-2-yl)carbamoyl]formate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl [(butan-2-yl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Ethyl carbamoyl formate derivatives vary primarily in their substituents, which dictate their chemical and physical properties. Key analogs and their substituents include:
Key Observations :
- Lipophilicity : Branched alkyl groups (e.g., butan-2-yl) likely increase logP values compared to linear alkyl or polar substituents (e.g., tetrahydrofuran).
- Reactivity : Electron-withdrawing groups (e.g., Cl in ) may accelerate hydrolysis of the ester or carbamate groups, whereas electron-donating groups (e.g., methoxy in ) stabilize the carbonyl moiety.
- Biological Activity : Thiadiazole-containing analogs () are associated with antimicrobial or kinase inhibitory activity, while aryl derivatives () may target aromatic receptor sites.
Physicochemical Properties
Based on structural analogs:
Notes:
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